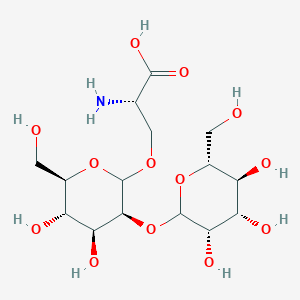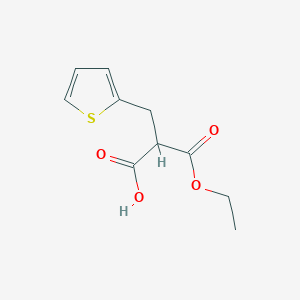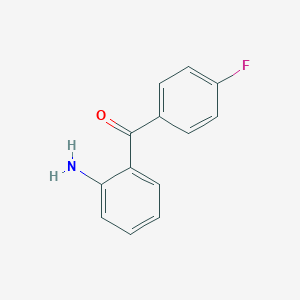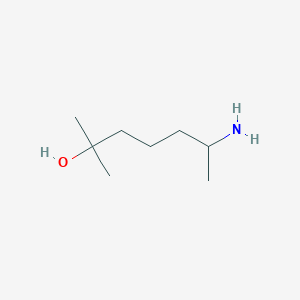
Heptaminol
Vue d'ensemble
Description
Heptaminol is an amino alcohol that is classified as a cardiac stimulant with positive inotropic action. It increases coronary blood flow and exhibits mild peripheral vasoconstriction. This compound is often used in the treatment of low blood pressure, particularly orthostatic hypotension, due to its ability to improve cardiac contraction .
Applications De Recherche Scientifique
Heptaminol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypotension.
Industry: Used in the formulation of pharmaceutical products and as an additive in certain industrial processes
Safety and Hazards
Mécanisme D'action
Heptaminol exerts its effects primarily through its positive inotropic action, which enhances cardiac contraction. It increases coronary blood flow and exhibits mild peripheral vasoconstriction. The exact molecular targets and pathways involved are not fully understood, but it is suggested that this compound may affect catecholamine release or calcium metabolism .
Similar Compounds:
Isometheptene: Another amino alcohol with vasoconstrictive properties.
Methylhexanamine: A stimulant with similar cardiovascular effects.
Tuaminoheptane: An amino alcohol used as a nasal decongestant.
Comparison: this compound is unique in its specific application as a cardiac stimulant and its ability to increase coronary blood flow. Unlike isometheptene and tuaminoheptane, which are primarily used for their vasoconstrictive properties, this compound’s primary use is in treating hypotension and improving cardiac function .
Analyse Biochimique
Cellular Effects
Heptaminol has a significant impact on various types of cells and cellular processes. It influences cell function by increasing coronary blood flow and causing mild peripheral vasoconstriction
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the function of this compound are not yet fully known.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptaminol can be synthesized through the reaction of 2-methyl-2-heptanol with ammonia. The reaction typically involves heating the alcohol with ammonia in the presence of a catalyst, such as platinum or palladium, under high pressure. This process results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain pharmaceutical-grade this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Heptaminol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino alcohols.
Propriétés
IUPAC Name |
6-amino-2-methylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREQLEBVOXIEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
543-15-7 (hydrochloride) | |
| Record name | Heptaminol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048484 | |
| Record name | Heptaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372-66-7 | |
| Record name | Heptaminol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptaminol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptaminol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Heptaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptaminol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTAMINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Heptaminol exerts its pharmacological action primarily by interfering with the release and uptake of norepinephrine. [] It acts as a competitive inhibitor of norepinephrine uptake in bovine chromaffin cells, contributing to its antihypotensive effect. []
ANone: By inhibiting norepinephrine reuptake, this compound prolongs the presence of norepinephrine in the synaptic cleft, leading to increased stimulation of adrenergic receptors. This can result in increased heart rate, contractility, and vasoconstriction, contributing to its cardiostimulant and antihypotensive effects. [, , ]
ANone: Research suggests this compound may also influence intracellular pH. In rat models, this compound restored intracellular pH during moderate ischemia, potentially through stimulation of the Na+/H+ exchange mechanism. [, , ]
ANone: In vitro studies on frog epithelium suggest this compound might possess properties influencing ion transport, specifically sodium active transport. [, ] Additionally, this compound was found to increase the differentiation of satellite cells into myotubes in cell culture. []
ANone: this compound's molecular formula is C7H17NO, and its molecular weight is 131.22 g/mol.
ANone: While the provided research papers don't delve into detailed spectroscopic characterization, they mention the use of high-performance liquid chromatography (HPLC) coupled with UV spectrophotometric detection and mass spectrometry for analytical purposes. [, , , , , , , , , ]
ANone: this compound appears stable in various solutions for at least 28 days, although some losses were observed with specific formulations. [, ]
ANone: this compound is available in oral (tablets, capsules, drops) and injectable forms. [, , , , , ] The adenosine phosphate salt of this compound is also used in some formulations. [, , ]
ANone: While specific regulations were not detailed in the provided papers, the French Health Products Agency has concluded that this compound has an unfavorable harm-benefit balance and placed restrictions on its use. [] This highlights the importance of careful benefit-risk assessments in clinical practice.
ANone: this compound is rapidly and entirely absorbed following oral administration, reaching peak plasma concentrations in around 1.8 hours. [, ]
ANone: Following administration, this compound distributes to various tissues, with higher concentrations found in most tissues compared to plasma, except for the brain. [] Autoradiography studies in rats revealed a preferential localization in salivary glands, hypophysis, and adrenal medulla. []
ANone: this compound is primarily eliminated renally, with nearly all of the administered dose recovered unchanged in urine within 24 hours. [, ]
ANone: While this compound is primarily excreted unchanged, a portion is metabolized via hydroxylation to 6-amino-2-methyl-1,2-heptanediol. [, ] This metabolite is also excreted in urine.
ANone: The dominant terminal plasma half-life of this compound is approximately 2.5-2.7 hours. []
ANone: In vitro studies have used isolated bovine chromaffin cells to investigate this compound's effect on norepinephrine uptake. [] Other models include frog isolated twitch muscle fibers [] and rat isolated hearts. []
ANone: Animal models used in this compound research include rats for blood pressure regulation, norepinephrine levels, and autoradiography studies. [, , ] Mice have been used to investigate its effects on intracranial self-stimulation and T cell populations. [, , ]
ANone: Clinical trials have assessed this compound's efficacy in managing orthostatic hypotension in Parkinson's disease patients. [] Other trials investigated its use in weaning patients off catecholamine support in septic shock and its effects on premenstrual syndrome. [, , ]
ANone: While generally well-tolerated, the French Health Products Agency has raised concerns about the harm-benefit balance of this compound, leading to restrictions on its use. []
ANone: A case report linked this compound use to hair lightening in hemodialysis patients, which reversed upon drug discontinuation. [, ] This highlights the potential for unexpected adverse events.
ANone: this compound can lead to false-positive results in some amphetamine/methamphetamine immunoassays. [] This highlights a potential for misinterpretation of drug test results and emphasizes the need for confirmatory testing methods.
ANone: Common techniques include:
- High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in various matrices. [, , , , , , , , , ]
- Gas chromatography-mass spectrometry (GC-MS): Used for analyzing this compound and its potential metabolites in biological samples. []
- Spectrophotometry: Utilized for quantifying this compound in pharmaceutical formulations, often coupled with derivatization reactions for enhanced sensitivity. [, , , , , ]
- Spectrofluorimetry: Employed for sensitive detection of this compound after derivatization with fluorogenic reagents. [, , ]
- Conductometry: Used for determining this compound hydrochloride concentration based on chloride ion precipitation with silver nitrate. []
ANone: While specific dissolution studies were not included in the provided research, the rapid and complete absorption of orally administered this compound suggests good dissolution properties. [, ]
ANone: Method validation usually involves assessing parameters like:
ANone: Yes, alternative medications include fludrocortisone, midodrine, and droxidopa. The choice of treatment should be individualized based on patient characteristics and clinical presentation.
ANone: this compound was first synthesized in 1944 and introduced for therapeutic use in the 1950s. It was initially investigated for its potential as a cardiostimulant agent.
ANone: this compound research has involved scientists from various disciplines, including pharmacology, physiology, biochemistry, and immunology. The study of its diverse effects has required expertise in cardiovascular physiology, neurotransmission, cellular signaling, and immunology. For instance, investigations into this compound's effects on intracellular pH involved techniques like nuclear magnetic resonance spectroscopy, highlighting the importance of cross-disciplinary approaches in understanding its full pharmacological profile. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



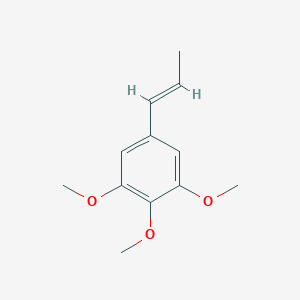
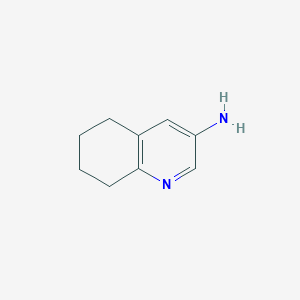
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)

![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)

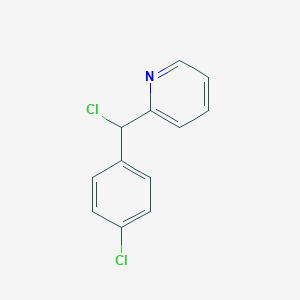
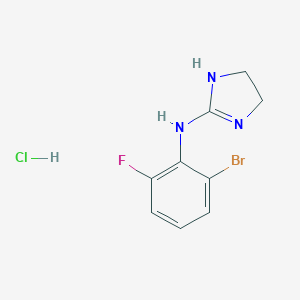
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)

